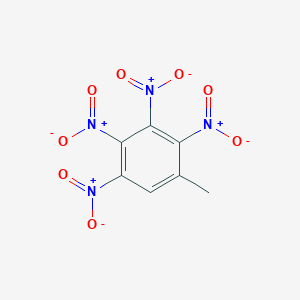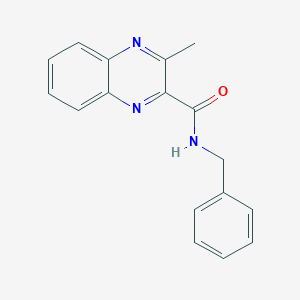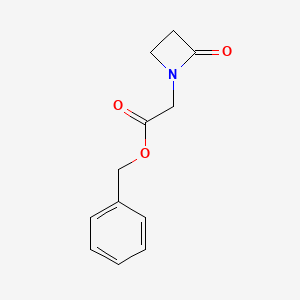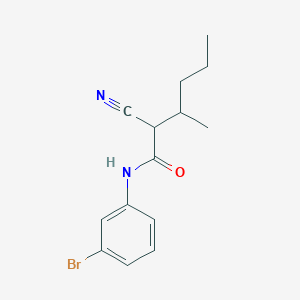
N,N'-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a pentane backbone with diylidene and dihydroxylamine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine typically involves multi-step organic reactions One common method includes the condensation of benzylamine derivatives with appropriate ketones or aldehydes under controlled conditions The reaction is often catalyzed by acids or bases to facilitate the formation of the diylidene linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the diylidene groups to saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism by which N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diylidene and dihydroxylamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine
- N,N’-(3,3-Diphenylpentane-2,4-diylidene)dihydroxylamine
- N,N’-(3,3-Dibenzylhexane-2,4-diylidene)dihydroxylamine
Uniqueness
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of benzyl groups enhances its reactivity and potential for forming various derivatives. Additionally, its diylidene and dihydroxylamine functionalities provide versatility in chemical reactions and applications.
Eigenschaften
| 113768-15-3 | |
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-(3,3-dibenzyl-4-hydroxyiminopentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H22N2O2/c1-15(20-22)19(16(2)21-23,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,22-23H,13-14H2,1-2H3 |
InChI-Schlüssel |
KGFWGPTUACOXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)




